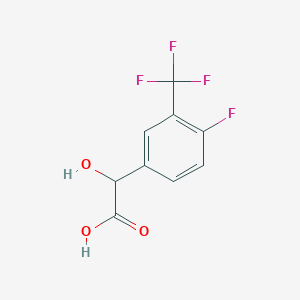
2-Phenylmandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylmandelic Acid, also known as alpha-hydroxyphenylacetic acid, is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylmandelic Acid can be synthesized through several methods. One common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be produced by heating phenylglyoxal with alkalis .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable biocatalytic methods. For instance, it can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations . These methods are environmentally friendly and offer high yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylmandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenylglyoxylic acid.
Reduction: Reduction typically produces phenylacetic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2-Phenylmandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: It is utilized in the production of antibiotics, such as cephalosporins and semi-synthetic penicillins.
Industry: The compound is used in the manufacture of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Mandelic Acid: Similar in structure but differs in its specific applications and properties.
Phenylacetic Acid: Shares a similar aromatic structure but lacks the hydroxyl group present in 2-Phenylmandelic Acid.
Vanillylmandelic Acid: Another related compound with distinct biochemical roles.
Uniqueness: this compound is unique due to its specific hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its applications in green chemistry and sustainable production methods further highlight its importance in modern scientific research.
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
Clave InChI |
WALKRVAOWHAQMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)
![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)



![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)





![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)

